Mtset

説明

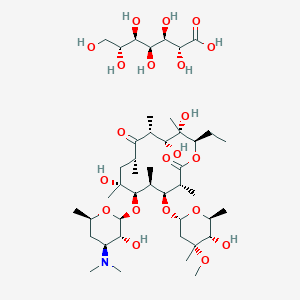

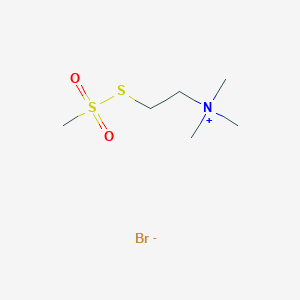

MTSET (2-(Trimethylammonium)ethyl methanethiosulfonate, bromide) is a positively charged MTS reagent . It is an off-white solid that is soluble in water or DMSO . It is typically stored desiccated at -20°C . Its molecular weight is 278.23 .

Synthesis Analysis

MTSET is used in the field of genetics for set tests, which are a powerful approach for genome-wide association testing between groups of genetic variants and individual quantitative traits . MTSET is an implementation of efficient set test algorithms for joint analysis across multiple traits . It can account for confounding factors such as relatedness .

Chemical Reactions Analysis

MTSET is used in the substituted cysteine accessibility method (SCAM), a technique that combines site-directed mutagenesis and chemical modification to study the structure and function of proteins . MTSET reacts with cysteine residues in open, aqueous environments much faster than cysteine residues in the interior of a protein or at a protein-lipid interface .

Physical And Chemical Properties Analysis

MTSET is an off-white solid that is soluble in water or DMSO . It is typically stored desiccated at -20°C . Its molecular weight is 278.23 . Its molecular formula is C6H16BrNO2S2 .

科学的研究の応用

Genome-Wide Association Testing

MTSET (methanethiosulfonate) is notably used in genomic studies. Casale et al. (2015) developed mtSet, a mixed-model approach for genome-wide association testing between groups of genetic variants and quantitative traits. This method allows for joint analysis across multiple correlated traits while accounting for population structure and relatedness. mtSet effectively combines the benefits of set tests with multi-trait modeling and is computationally efficient, suitable for large cohorts and multiple traits (Casale et al., 2015).

Ion Channel Research

MTSET is utilized in the study of ion channels. Becchetti et al. (1999) investigated the cyclic nucleotide–gated channels in bovine rod, using MTSET to test the accessibility of substituted cysteines from both sides of the plasma membrane. This research provided insights into the channel pore's topology, crucial for understanding ion selectivity and gating mechanisms (Becchetti et al., 1999).

Statistical Genetics

Another application of MTSET is found in statistical genetics. Casale (2016) derived more flexible methods for integrating genetic effects across variants and multiple quantitative traits, building on the classical linear mixed model (LMM). The mtSet model, which is a part of this research, enables efficient genome-wide association testing between genetic variants and multiple traits, accounting for confounding factors (Casale, 2016).

Bioinformatics

In the field of bioinformatics, MTSET is used in database management for scientific datasets. Ferreira et al. (1999) described the Active Data Repository (ADR), which integrates storage, retrieval, and processing of multi-dimensional datasets on a parallel machine. This infrastructure is critical for handling large scientific datasets in various research domains (Ferreira et al., 1999).

作用機序

MTSET is used in SCAM to introduce individual cysteine residues into protein regions (e.g., binding sites or channel lumen) and subsequently apply thiol-specific reagents to probe the physico-chemical nature of the environment . The rate of reaction between MTSET and cysteine residues can be used to determine if there is charge selectivity within a protein region .

Safety and Hazards

特性

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWJBKUVHJSHAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935217 | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155450-08-1 | |

| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)